![molecular formula C21H20N4O2S B2479147 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 673489-97-9](/img/structure/B2479147.png)
3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a purine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes, leading to a range of physiological effects.
Biochemical and Physiological Effects:
3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the activity of certain neurotransmitters in the brain. It has also been shown to have potential anti-cancer activity, and to improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione in lab experiments is its well-characterized chemical structure and synthesis method. It is also relatively stable and easy to handle in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. It is also important to investigate its effects on the central nervous system in more detail, including its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
Synthesis Methods
The synthesis of 3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 3-methylxanthine with 3-phenylpropanal, followed by the addition of thiol and the subsequent cyclization of the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a range of potential applications in scientific research. It has been investigated for its potential as an anti-cancer agent, as well as for its effects on the central nervous system. It has also been studied for its potential use in the treatment of cardiovascular disease and diabetes.
properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-phenylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(14-8-11-15-9-4-2-5-10-15)21(22-18)28-16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODGRTGODVOMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-phenylpropyl)-8-phenylsulfanylpurine-2,6-dione |
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